Lateritin

ACAT inhibition cholesterol metabolism enzyme kinetics

Lateritin is a fungal-derived, time-dependent irreversible ACAT inhibitor (IC50 5.7 µM) enabling washout-resistant cholesterol esterification studies unreachable by reversible agents. It differs from broad-spectrum, cytotoxic beauvericin by selectively targeting Gram-positive bacteria and Candida albicans, and provides a stereochemistry-defined probe: (3R,6R)-isomer is cytotoxic, (3S,6R)-bassiatin is inactive. Ideal for target engagement, mixed fermentation discovery, and cancer stereoisomer differentiation.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 65454-13-9
Cat. No. B1674538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLateritin
CAS65454-13-9
Synonyms4-methyl-6-(1-methylethyl)-3-phenylmethyl-1,4-perhydrooxazine-2,5-dione
bassiatin
lateritin
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C
InChIInChI=1S/C15H19NO3/c1-10(2)13-14(17)16(3)12(15(18)19-13)9-11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3
InChIKeyYOKBTBNVNCFOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lateritin CAS 65454-13-9: Compound Identity, Class, and Procurement Baseline


Lateritin (also designated bassiatin, Antibiotic PI290) is a fungal-derived N-methylated morpholine-2,5-dione natural product that is structurally equivalent to a monomeric subunit of the cyclohexadepsipeptide beauvericin . The compound is isolated from the mycelial cake of Gibberella lateritium IFO 7188 and also identified in Beauveria bassiana K-717 [1]. Lateritin is a potent, time-dependent, and irreversible inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 5.7 µM against the rat liver enzyme [2]. The compound also exhibits platelet aggregation inhibitory activity and antimicrobial activity against Gram-positive bacteria and Candida albicans [3].

Why Generic ACAT Inhibitors or Beauvericin Cannot Substitute for Lateritin CAS 65454-13-9


Generic substitution with other in-class ACAT inhibitors (e.g., pactimibe, eldacimibe) or the structurally related trimeric beauvericin is not scientifically valid for lateritin. First, lateritin exhibits a time-dependent and irreversible ACAT inhibition mechanism that differs fundamentally from the reversible competitive inhibition typical of many synthetic ACAT inhibitors [1]. Second, while beauvericin is the trimeric lactone of lateritin monomers, their biological profiles diverge significantly: beauvericin demonstrates broad, non-selective antibacterial activity against both Gram-positive and Gram-negative bacteria and exhibits pronounced cytotoxicity at low doses in nucleated human cells, whereas lateritin's reported antimicrobial spectrum is restricted to Gram-positive organisms and Candida albicans with distinct potency characteristics [2]. Third, lateritin's platelet aggregation inhibitory activity is absent from the primary activity profile of beauvericin and many ACAT-targeting analogs [3]. These differences mandate compound-specific selection based on the intended experimental application.

Lateritin CAS 65454-13-9: Quantitative Differentiation Evidence for Procurement Decisions


Lateritin vs. Isohalobacillin: ACAT Inhibitory Potency Comparison

Lateritin inhibits rat liver ACAT with an IC50 of 5.7 µM in a cell-free assay system [1]. In contrast, the structurally unrelated cyclic acylpeptide ACAT inhibitor isohalobacillin requires a concentration of 50 µM to achieve 50% inhibition in a comparable cell-free ACAT assay [2]. This represents an approximately 8.8-fold greater potency for lateritin under comparable experimental conditions.

ACAT inhibition cholesterol metabolism enzyme kinetics

Lateritin vs. Pactimibe: Comparative ACAT1 Inhibitory Activity

Lateritin inhibits rat liver ACAT (predominantly ACAT1 activity) with an IC50 of 5.7 µM in cell-free assays [1]. The synthetic ACAT1/2 dual inhibitor pactimibe (CS-505 free base) exhibits an IC50 of 4.9 µM against ACAT1 . The potency values are comparable (within 0.8 µM), but lateritin's inhibition is time-dependent and irreversible, whereas pactimibe acts as a reversible competitive inhibitor.

ACAT1 inhibition cholesterol esterification small molecule inhibitors

Lateritin vs. Beauvericin: Structural and Functional Divergence Assessment

Lateritin is structurally equivalent to a single monomeric subunit of beauvericin, the trimeric cyclohexadepsipeptide . A 2019 comparative structure–activity study demonstrated that beauvericin exhibits the strongest antimicrobial activity against S. aureus among enniatins and beauvericin and is toxic at low doses to nucleated human cells, with activity against both Gram-positive and Gram-negative bacteria without selectivity [1]. Lateritin, in contrast, inhibits only Gram-positive bacteria and Candida albicans, with no reported activity against Gram-negative organisms [2].

cyclohexadepsipeptides beauvericin monomeric subunit antimicrobial selectivity

Lateritin vs. Eldacimibe: Target Engagement Mechanism Differentiation

Lateritin inhibits rat liver ACAT with an IC50 of 5.7 µM, and this inhibition is characterized as time-dependent and irreversible [1]. Eldacimibe, another ACAT inhibitor used in atherosclerosis research, has not been reported to exhibit irreversible enzyme inhibition . The irreversible binding kinetics of lateritin suggest covalent or pseudo-irreversible interaction with the ACAT active site, which is a mechanistically distinct property not documented for eldacimibe.

ACAT inhibition irreversible inhibition time-dependent kinetics

Lateritin vs. Diastereomer Bassiatin: Cytotoxic Activity Dichotomy

The (3R,6R)-stereoisomer of lateritin demonstrates anti-cancer and apoptosis-inducing activity, while the diastereomer bassiatin (the (3S,6R) isomer) shows no cytotoxic activity in cancer cell assays [1]. In marine-derived fungus studies, lateritin morpholine derivatives exhibited IC50 values of 7.34 ± 0.20 µM and 14.54 ± 0.01 µM against cancer cell lines, whereas bassiatin (compound 5) was not cytotoxic [2].

stereochemistry-activity relationship diastereomer cytotoxicity

Lateritin CAS 65454-13-9: Optimal Research Application Scenarios Based on Differentiated Evidence


ACAT Enzyme Kinetics and Irreversible Inhibition Studies

Lateritin is the compound of choice for investigations requiring time-dependent, irreversible ACAT inhibition. With an IC50 of 5.7 µM against rat liver ACAT and documented irreversible binding kinetics, lateritin enables studies of enzyme inactivation mechanisms, turnover rates, and washout-resilient cholesterol esterification suppression that cannot be conducted with reversible ACAT inhibitors such as pactimibe or eldacimibe [1]. This property is particularly valuable for target engagement assays and prolonged exposure experiments where sustained enzyme inhibition is required.

Stereochemistry-Dependent Cancer Cell Growth Inhibition Assays

For researchers investigating structure-activity relationships in cancer cell growth inhibition, the stereochemical identity of lateritin is paramount. The (3R,6R)-stereoisomer and lateritin morpholine derivatives demonstrate measurable cytotoxicity (IC50 values of 7.34 ± 0.20 µM and 14.54 ± 0.01 µM against human cancer cell lines), whereas the (3S,6R) diastereomer bassiatin exhibits no cytotoxic activity [2]. This stereochemistry-activity dichotomy makes lateritin a valuable positive control or active comparator in studies differentiating stereoisomer effects on cancer cell proliferation.

Gram-Positive and Candida-Selective Antimicrobial Screening

Lateritin provides a functionally distinct alternative to broad-spectrum beauvericin for antimicrobial studies requiring Gram-positive and fungal selectivity. Unlike beauvericin, which exhibits non-selective activity against both Gram-positive and Gram-negative bacteria and pronounced cytotoxicity to human cells at low doses, lateritin's antimicrobial spectrum is restricted to Gram-positive organisms and Candida albicans [3]. This selectivity profile is advantageous for screening campaigns targeting Gram-positive pathogens or antifungal agents where off-target Gram-negative activity and host cell cytotoxicity are confounding variables.

Mixed Fungal Co-Culture Biosynthesis Studies

Lateritin serves as a validated model compound for investigating mixed fungal fermentation as a natural product discovery platform. Lateritin is undetectable in monocultures of any of the five individual fungi used in its production but is synthesized only under reproducible co-culture conditions [4]. This property positions lateritin as a benchmark positive control for studies examining microbial chemical ecology, silent gene cluster activation, and the optimization of mixed fermentation parameters for novel secondary metabolite production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lateritin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.